1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene
Description
Significance of Spirocyclic Scaffolds in Modern Organic Chemistry
Spirocyclic scaffolds are considered "privileged structures" in medicinal chemistry and materials science. nih.gov Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets like proteins and enzymes. nih.govbeilstein-journals.org Unlike flat aromatic systems, the non-planar nature of spirocycles provides better opportunities for exploring the three-dimensional space of a binding pocket, potentially leading to higher potency and selectivity of drug candidates. nih.gov
The rigidity of the spiro junction limits the conformational flexibility of the molecule, which can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor. nih.gov Furthermore, the introduction of a spiro center, a quaternary carbon, can enhance the metabolic stability and improve the physicochemical properties of a molecule, such as its solubility and lipophilicity. prepchem.com
Structural Characteristics of the 1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene System
The systematic IUPAC name "this compound" precisely describes the molecule's connectivity. The "spiro" prefix indicates the nature of the ring junction. The numbers in the brackets, [4.6], denote the number of atoms in each ring attached to the spiroatom, starting with the smaller ring. "Undec" specifies the total number of atoms in the bicyclic system (eleven). "1,4-Dioxa" and "8,9-diaza" indicate the positions of the oxygen and nitrogen atoms, respectively, while "-8-ene" specifies the location of the double bond.
| Feature | Description |
| Ring System | Spiro[4.6]undecane |
| Heteroatoms | Two Oxygen, Two Nitrogen |
| Ring 1 (5-membered) | 1,3-Dioxolane |
| Ring 2 (7-membered) | 1,2-Diazepine |
| Unsaturation | One double bond at the 8-position |
| Spiroatom | Quaternary Carbon |
The absolute configuration at the spirocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. A slight modification is applied where one ring is given a higher priority than the other. For dissimilar rings, the standard CIP rules apply based on the substituents on each ring. innospk.com
The conformational analysis of spiro[4.6]undecane systems is complex due to the flexibility of the seven-membered ring. While the five-membered 1,3-dioxolane ring typically adopts an envelope or twist conformation, seven-membered rings can exist in several low-energy conformations, such as chair, boat, twist-chair, and twist-boat forms. smu.eduresearchgate.net The presence of the double bond and the two nitrogen atoms in the 1,2-diazepine ring of the this compound framework will further influence its conformational preferences.
The interplay of steric and electronic effects, including torsional strain and transannular interactions, will determine the most stable conformation. Computational modeling and spectroscopic techniques, such as NMR, are essential tools for elucidating the conformational landscape of such complex spirocyclic systems.
| Ring | Common Conformations |
| Five-membered (1,3-Dioxolane) | Envelope, Twist |
| Seven-membered (Cycloheptane) | Chair, Boat, Twist-Chair, Twist-Boat |
Structure
3D Structure
Properties
CAS No. |
138609-61-7 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,4-dioxa-8,9-diazaspiro[4.6]undec-8-ene |
InChI |
InChI=1S/C7H12N2O2/c1-3-8-9-4-2-7(1)10-5-6-11-7/h1-6H2 |
InChI Key |
KNTKSRBICPUKPZ-UHFFFAOYSA-N |
SMILES |
C1CN=NCCC12OCCO2 |
Canonical SMILES |
C1CN=NCCC12OCCO2 |
Synonyms |
1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,4 Dioxa 8,9 Diazaspiro 4.6 Undec 8 Ene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene derivatives. It provides profound insights into the chemical environment of individual protons and carbon atoms within the molecule.
¹H NMR and ¹³C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for determining the primary structure of these spirocyclic compounds.
In ¹H NMR spectra of derivatives like 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, distinct signals corresponding to the protons of the dioxolane and piperidine (B6355638) rings, as well as any substituents, are observed. nih.gov The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons adjacent to the oxygen atoms in the dioxolane ring typically appear at a different chemical shift compared to those on the piperidine ring.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in a this compound derivative gives rise to a distinct signal, with its chemical shift indicating its hybridization and the nature of its neighboring atoms.
Table 1: Representative ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.95 | s | -OCH₂CH₂O- |
| ¹H | 2.85 | t | -NCH₂- |
| ¹H | 1.80 | t | -CCH₂C- (piperidine) |
| ¹³C | 108.5 | s | Spiro carbon (O-C-O) |
| ¹³C | 64.2 | t | -OCH₂CH₂O- |
| ¹³C | 45.1 | t | -NCH₂- |
| ¹³C | 35.8 | t | -CCH₂C- (piperidine) |
Note: This is a generalized representation. Actual chemical shifts will vary based on the specific derivative and solvent used.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to elucidate complex spin systems and long-range connectivities, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to identify adjacent protons. For instance, the correlation between the methylene (B1212753) protons on the piperidine ring can be established.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking substituents to the main spirocyclic framework.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectra will prominently feature characteristic absorption bands. The strong C-O stretching vibrations of the dioxolane ring are typically observed in the region of 1200-1000 cm⁻¹. The C-N stretching of the piperidine ring and the N-H bending (if present) also provide valuable diagnostic peaks. The presence of a C=N double bond in the undec-8-ene ring would be indicated by a stretching vibration in the 1690-1640 cm⁻¹ region. nih.gov
Table 2: Key IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-O (ether) | 1200-1000 | Strong |
| C-N | 1250-1020 | Medium |
| C=N | 1690-1640 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound derivatives, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula. The fragmentation patterns observed in the mass spectrum can help to confirm the connectivity of the molecule, as characteristic fragments corresponding to the loss of parts of the dioxolane or piperidine rings can be identified. For example, a derivative such as 1,4-dioxa-8-azaspiro[4.6]undecan-9-one would show a predicted [M+H]⁺ ion at m/z 172.09682. uni.lu
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis, typically for carbon (C), hydrogen (H), and nitrogen (N), is a fundamental technique for verifying the elemental composition of a synthesized compound. nih.gov The experimentally determined percentages of these elements are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and the correctness of the assigned formula for the this compound derivative. fishersci.ie
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Mechanistic Investigations of Reactions Pertaining to 1,4 Dioxa 8,9 Diazaspiro 4.6 Undec 8 Ene Formation
Reaction Pathway Elucidation and Intermediates Identification
There is no available scientific literature detailing the specific reaction pathways or the identification of intermediates leading to the formation of 1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene . General methodologies for the synthesis of related structures, such as diazaspirocycles, often involve the reaction of a cyclic ketone precursor with a hydrazine (B178648) derivative. For the target molecule, a plausible, yet undocumented, synthetic route could involve the reaction of cycloheptanone (B156872) ethylene (B1197577) ketal with hydrazine. This hypothetical reaction would likely proceed through a hydrazone intermediate, which would then undergo an intramolecular cyclization to form the diazene (B1210634) ring within the spirocyclic framework. However, no experimental or theoretical evidence for this specific transformation is present in the reviewed literature.
Computational Studies on Reaction Mechanisms
A thorough search for computational studies, such as Density Functional Theory (DFT) calculations, on the reaction mechanism for the formation of This compound yielded no results. Such studies would be invaluable for determining the transition state energies, reaction coordinates, and thermodynamic stability of potential intermediates and products. In the absence of such data, any discussion on the favorability of different mechanistic pathways remains purely speculative.
Stereochemical Control and Selectivity in Spirocyclic Formation
No information regarding the stereochemical control or selectivity in the formation of This compound has been reported. The spirocyclic nature of the molecule introduces the possibility of stereoisomers, and understanding the factors that would govern the stereochemical outcome of its synthesis is a critical aspect of its chemistry. Research in related fields of spiroketal and diazaspirocycle synthesis often highlights the importance of catalyst choice, reaction conditions, and substrate stereochemistry in controlling the final product's stereoisomeric form. However, without specific studies on the target compound, no definitive statements can be made about the stereoselectivity of its formation.
Theoretical and Computational Chemistry of the 1,4 Dioxa 8,9 Diazaspiro 4.6 Undec 8 Ene Scaffold
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. For 1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene , DFT calculations would be instrumental in understanding its fundamental properties.
Researchers would typically employ a functional, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G* or larger) to perform geometry optimization. This process identifies the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. The stability of the optimized structure can be confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum.
The electronic properties derivable from DFT calculations would include the total energy, dipole moment, and the distribution of electron density. These parameters are crucial for predicting the molecule's polarity and its potential interactions with other molecules.
Molecular Modeling and Conformational Analysis
The spirocyclic nature of This compound , featuring a seven-membered ring fused to a five-membered ring, suggests the potential for multiple low-energy conformations. Molecular modeling and a thorough conformational analysis are therefore essential to understand its three-dimensional structure and flexibility.
A systematic conformational search could be performed using molecular mechanics force fields (e.g., MMFF94 or AMBER) to efficiently explore the potential energy surface. The resulting low-energy conformers would then be subjected to more accurate DFT calculations to refine their geometries and determine their relative stabilities. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which is critical for understanding the compound's behavior in a real-world system. The study of dihydrodiazocinones, which also feature an eight-membered heterocycle, has shown that multiple non-interconverting conformations can exist at room temperature, highlighting the importance of such analyses. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for the characterization of new compounds. For This compound , the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be a key application.
Using the optimized geometries from DFT calculations, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical predictions, when compared with experimental spectra, can aid in the definitive assignment of signals and confirm the proposed structure. The accuracy of these predictions can be high, often with mean absolute errors of less than 0.10 ppm for ¹H shifts, especially when using machine learning-based approaches trained on large experimental datasets. mdpi.comnih.gov
Reactivity Indices and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com For This compound , FMO analysis would offer insights into its potential reactivity.
The energies and spatial distributions of the HOMO and LUMO would be obtained from DFT calculations. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity.
From the HOMO and LUMO energies and distributions, various reactivity indices can be calculated. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These indices would provide a quantitative basis for predicting the types of reactions that This compound might undergo. For instance, the locations of the HOMO and LUMO on the molecular structure can suggest the most likely sites for nucleophilic and electrophilic attack, respectively.
Chemical Reactivity and Derivatization Strategies for 1,4 Dioxa 8,9 Diazaspiro 4.6 Undec 8 Ene
Theoretical Reactions Involving the Spiro[4.6]undec-8-ene Unsaturated Moiety
The carbon-carbon double bond within the seven-membered ring is a key site for potential functionalization.
Postulated Addition Reactions to the C=C Double Bond
Electrophilic addition reactions are a fundamental class of transformations for alkenes. It can be hypothesized that the C=C bond in 1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene would undergo reactions such as hydrogenation, halogenation, and hydrohalogenation. The specific outcomes of these reactions would be influenced by the electronic effects of the adjacent nitrogen atoms and the steric hindrance imposed by the spirocyclic structure.
Table 1: Hypothetical Addition Reactions and Potential Products
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C | 1,4-Dioxa-8,9-diazaspiro[4.6]undecane |
| Bromination | Br₂ | 8,9-Dibromo-1,4-dioxa-8,9-diazaspiro[4.6]undecane |
Potential Functionalization via Olefin Metathesis
Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds. In theory, this compound could participate in ring-opening metathesis polymerization (ROMP) if subjected to appropriate catalysts like Grubbs' or Schrock catalysts, potentially yielding novel polymers. Cross-metathesis with other olefins could also be a viable strategy for introducing a variety of substituents at the unsaturated position, assuming the catalyst's activity is not inhibited by the nitrogen atoms.
Anticipated Transformations at the Dioxa Ring System
The 1,4-dioxa moiety is a cyclic ketal, which serves as a protecting group for a ketone. This functional group has a well-established reactivity profile.
It is expected that this ketal would be stable under basic and neutral conditions but would undergo hydrolysis under acidic conditions (e.g., aqueous HCl) to reveal a ketone at the spiro center. This deprotection would yield 8,9-Diazaspiro[4.6]undec-8-en-1-one. This transformation allows for further derivatization at the newly formed carbonyl group. Reductive ring-opening of the dioxolane ring is another plausible, though less common, transformation that could be explored with specific reducing agents.
Predicted Reactivity of the Diaza Nitrogen Atoms
The two nitrogen atoms in the diazepine ring are potential sites for derivatization, although their reactivity is influenced by their position relative to the double bond.
N-alkylation and N-acylation are common reactions for secondary amines. However, in this specific structure, the nitrogen atoms are part of an azoalkene system. Their nucleophilicity might be reduced due to the delocalization of lone pairs into the π-system. Nonetheless, reactions with strong electrophiles like alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under suitable basic conditions could potentially lead to functionalization at one or both nitrogen atoms, provided that competing reactions at the double bond can be controlled.
Considerations for Regioselectivity and Chemoselectivity in Functionalization
The presence of multiple reactive sites—the C=C double bond, the two nitrogen atoms, and the ketal—makes regioselectivity and chemoselectivity critical considerations for any synthetic strategy involving this molecule.
Chemoselectivity: The choice of reagents and reaction conditions would be paramount in determining which functional group reacts. For instance, catalytic hydrogenation would likely reduce the C=C bond without affecting the ketal or the N-N bond under standard conditions. Conversely, strong acidic conditions would favor ketal hydrolysis over reactions at the C=C bond.
Regioselectivity: In reactions like hydrohalogenation, the addition of the halide would likely be directed to one of the carbons of the original double bond, influenced by the electronic effects of the neighboring nitrogen atoms. This is an area where computational studies could provide predictive insights in the absence of experimental data.
Advanced Applications and Materials Science Perspectives of 1,4 Dioxa 8,9 Diazaspiro 4.6 Undec 8 Ene Analogs
Role as Ligands in Organometallic Catalysis
The nitrogen atoms within the diazene (B1210634) group of 1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene analogs present potential coordination sites for metal centers. As ligands, these spirocyclic compounds could offer unique steric and electronic properties to organometallic complexes. The rigid spirocyclic framework can enforce specific geometries around the metal center, influencing the selectivity and activity of catalytic transformations.
Table 1: Potential Catalytic Applications of Metal Complexes with this compound Analog Ligands
| Catalytic Reaction | Potential Metal Center | Role of the Spirocyclic Ligand |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Enantiocontrol through chiral scaffold |
| Cross-Coupling Reactions | Palladium, Nickel | Steric bulk influencing reductive elimination |
| Olefin Metathesis | Ruthenium, Molybdenum | Modulating catalyst stability and activity |
| Polymerization | Titanium, Zirconium | Control of polymer stereochemistry |
Application as Building Blocks in Advanced Polymer Synthesis
The presence of a reactive double bond in the this compound structure makes it a promising monomer for advanced polymer synthesis. Ring-opening metathesis polymerization (ROMP) is a powerful technique that could potentially be employed to polymerize these spirocyclic olefins. nih.govsemanticscholar.orgchemrxiv.orgmdpi.com The resulting polymers would feature the spirocyclic unit as a repeating motif in the polymer backbone, imparting unique thermal and mechanical properties to the material.
The incorporation of the rigid spirocyclic structure can lead to polymers with high glass transition temperatures and enhanced thermal stability. Furthermore, the dioxa and diaza functionalities within the repeating unit offer sites for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications, such as gas separation membranes or specialty plastics.
Table 2: Potential Polymer Properties Derived from this compound Analogs
| Polymerization Method | Potential Polymer Characteristic | Potential Application |
| Ring-Opening Metathesis Polymerization (ROMP) | High thermal stability, defined stereochemistry | High-performance plastics, engineering materials |
| Radical Polymerization | Controlled molecular weight, low polydispersity | Specialty coatings, adhesives |
| Cationic Polymerization | Amorphous with high Tg | Optical materials, electronic components |
Utility as Scaffolds in Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. The rigid and pre-organized structure of this compound analogs makes them excellent candidates for use as scaffolds in the construction of complex supramolecular architectures.
The spirocyclic core can serve as a central building block to which other molecular components can be attached through covalent or non-covalent interactions. This can lead to the formation of host-guest complexes, molecular cages, and self-assembled monolayers. The directionality and well-defined spatial orientation of substituents on the spirocyclic framework can be exploited to control the assembly process and the properties of the resulting supramolecular structures. These assemblies could find applications in areas such as molecular recognition, sensing, and drug delivery.
Precursors for Specialized Chemical Reagents
The inherent reactivity of the diazene functionality in this compound makes it a valuable precursor for the synthesis of a variety of specialized chemical reagents. For instance, the diazene can undergo thermal or photochemical extrusion of nitrogen gas to generate highly reactive intermediates, such as carbenes or biradicals. These intermediates can then be trapped by various substrates to form new and complex molecular architectures.
Furthermore, the double bond can be subjected to a range of chemical transformations, including epoxidation, dihydroxylation, and cleavage, to introduce new functional groups. This functional group interconversion allows for the derivatization of the spirocyclic core, leading to the synthesis of novel building blocks for organic synthesis and medicinal chemistry. The unique three-dimensional shape of these derivatives could be advantageous in the design of new pharmacologically active compounds.
No Publicly Available Research Found for this compound
Extensive searches of scientific databases and chemical literature have yielded no specific information on the chemical compound this compound. This indicates that the compound may be a novel chemical entity that has not yet been synthesized, or that research concerning it has not been published in publicly accessible domains.
The search did identify related compounds, such as "1,4-Dioxa-8-azaspiro[4.6]undecane" and "1,4-Dioxa-8-azaspiro[4.5]decane," for which scientific data is available. However, these compounds differ in their core structure from the requested spiro compound, which uniquely contains a diaza (-N=N-) functionality within the seven-membered ring.
Consequently, it is not possible to provide an article on the future research directions and unexplored avenues in the chemistry of this compound, as there is no existing body of research on which to base such a discussion. The development of novel synthetic routes, exploration of new chemical transformations, applications in advanced materials science, and theoretical insights remain entirely hypothetical for this specific compound.
Should research on this compound be published in the future, it will open up new avenues of investigation within heterocyclic and spirocyclic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
